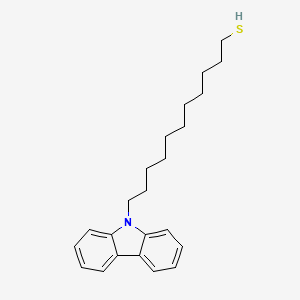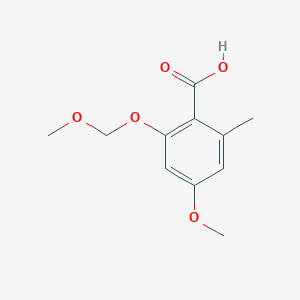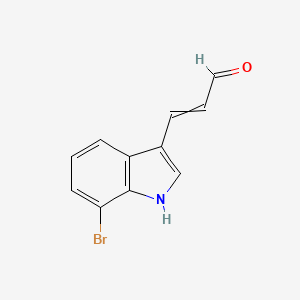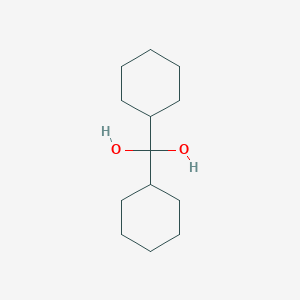![molecular formula C13H18N2O B14202003 (3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one CAS No. 850010-15-0](/img/structure/B14202003.png)
(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one is an organic compound with a complex structure that includes an imine group, an amino group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one typically involves a multi-step process. One common method includes the condensation of a suitable ketone with an amine under acidic or basic conditions to form the imine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but differs in the presence of an imidazole ring.
Cetylpyridinium chloride: Structurally similar but used primarily as an antiseptic.
Domiphen bromide: Another structurally similar compound with antiseptic properties.
Uniqueness
(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
850010-15-0 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-(2-aminopropylimino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-10(14)9-15-11(2)8-13(16)12-6-4-3-5-7-12/h3-7,10H,8-9,14H2,1-2H3 |
Clave InChI |
DJMKDETYGZHZHU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=C(C)CC(=O)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)




![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)

![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)

